
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
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Description
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is a useful research compound. Its molecular formula is C18H28ClNO3 and its molecular weight is 341.9 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride, commonly referred to as a substituted cathinone, is a synthetic compound that has garnered attention for its potential psychoactive effects and stimulant properties. This compound features a hexanone chain linked to a pyrrolidine moiety and a 3,4-dimethoxyphenyl group, with a molecular formula of C18H27ClN2O3 and a molecular weight of approximately 320.85 g/mol.
Research indicates that this compound interacts significantly with various neurotransmitter transporters, particularly:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
These interactions suggest that 1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride may promote the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and euphoria. Such properties raise concerns regarding potential abuse and addiction.
Biological Activity Overview
The biological activity of 1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride can be summarized as follows:
Activity | Description |
---|---|
Stimulant Effects | Exhibits stimulant properties similar to other synthetic cathinones. |
Neurotransmitter Release | Promotes the release of dopamine and norepinephrine. |
Psychoactive Potential | Investigated for psychoactive effects due to its interaction with neurotransmitters. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Stimulant Properties : A study highlighted that compounds in the substituted cathinone class exhibit stimulant effects by enhancing dopaminergic activity in the brain, which is associated with euphoria and increased energy levels.
- Addiction Potential : Research has shown that substances acting on DAT can lead to addictive behaviors. The potential for 1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride to induce such behaviors is a significant concern.
- Comparative Analysis : In comparative studies with structurally similar compounds, it was noted that the unique substitution pattern of this compound may influence its pharmacological profile differently from others in the same class.
Synthesis and Chemical Behavior
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride typically involves multi-step chemical reactions common to substituted ketones and amines. Understanding these synthetic pathways is crucial for producing the compound in sufficient purity for research purposes.
Properties
CAS No. |
2748409-11-0 |
---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-5-8-15(19-11-6-7-12-19)18(20)14-9-10-16(21-2)17(13-14)22-3;/h9-10,13,15H,4-8,11-12H2,1-3H3;1H |
InChI Key |
WCKPTUKHGWBXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |
Origin of Product |
United States |
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